molecular formula C11H12FIO B13195279 (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane

(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane

Katalognummer: B13195279
Molekulargewicht: 306.11 g/mol
InChI-Schlüssel: DPSHEGBEIREPAA-GXSJLCMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is an organic compound that belongs to the class of oxolanes It features a fluorophenyl group and an iodomethyl group attached to the oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable oxolane precursor.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced through a halogenation reaction, typically using iodine and a suitable halogenating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as chromatography, may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxolane compounds.

    Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential use in the development of new pharmaceuticals, particularly as a building block for drug synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group and iodomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,4R)-4-(4-Chlorophenyl)-2-(iodomethyl)oxolane: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    (2R,4R)-4-(4-Bromophenyl)-2-(iodomethyl)oxolane: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    (2R,4R)-4-(4-Methylphenyl)-2-(iodomethyl)oxolane: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific pharmacological profiles. Additionally, the iodomethyl group provides a versatile handle for further functionalization and derivatization.

Eigenschaften

Molekularformel

C11H12FIO

Molekulargewicht

306.11 g/mol

IUPAC-Name

(2R,4R)-4-(4-fluorophenyl)-2-(iodomethyl)oxolane

InChI

InChI=1S/C11H12FIO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI-Schlüssel

DPSHEGBEIREPAA-GXSJLCMTSA-N

Isomerische SMILES

C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)F

Kanonische SMILES

C1C(COC1CI)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.